molecular formula C12H18FN B13259067 2-fluoro-N-(3-methylpentan-2-yl)aniline

2-fluoro-N-(3-methylpentan-2-yl)aniline

Cat. No.: B13259067
M. Wt: 195.28 g/mol
InChI Key: VPLRWOJOKQPZQH-UHFFFAOYSA-N
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Description

Overview of Fluorinated Aromatic Amines in Contemporary Organic Chemistry

Fluorinated aromatic amines are a class of organic compounds that have garnered significant interest in modern chemistry. The incorporation of fluorine into an aromatic amine framework can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.comnih.govacs.org Fluorine's high electronegativity and small size lead to strong carbon-fluorine bonds, which can enhance metabolic stability and lipophilicity, properties highly sought after in pharmaceutical and agrochemical research. numberanalytics.comalfa-chemistry.com The introduction of fluorine can also modulate the basicity of the amine group and influence the electronic environment of the aromatic ring, thereby affecting the compound's reactivity and potential applications in materials science and as a synthetic intermediate. alfa-chemistry.comquora.com

Significance of N-Substituted Aniline (B41778) Derivatives in Advanced Synthetic Methodologies

N-substituted aniline derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. wisdomlib.orgresearchgate.net These compounds are integral to the production of pharmaceuticals, dyes, polymers, and other specialty chemicals. researchgate.netmarkwideresearch.commarkwideresearch.com The nature of the substituent on the nitrogen atom can be tailored to control the steric and electronic properties of the molecule, influencing its reactivity in subsequent transformations. rsc.orgpsu.edu Advanced synthetic methodologies continue to be developed for the selective N-alkylation and N-arylation of anilines, reflecting their importance as versatile intermediates in the construction of diverse molecular architectures. psu.eduresearchgate.net

Structural Elucidation and Stereochemical Considerations of 2-fluoro-N-(3-methylpentan-2-yl)aniline

The specific structure of 2-fluoro-N-(3-methylpentan-2-yl)aniline presents several points of interest for chemical analysis. A detailed examination of its molecular architecture, including the effects of its substituents and stereochemical nature, is crucial for understanding its potential properties and applications.

The placement of a fluorine atom at the ortho position of the aniline ring has significant electronic and steric consequences. Electronically, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). quora.com The inductive effect tends to decrease the electron density of the aromatic ring and the basicity of the amino group. quora.com The ortho-effect, a combination of steric and electronic factors, can further modulate the amine's reactivity. quora.comdoubtnut.com For instance, the ortho-fluorine can influence the orientation of the N-alkyl substituent and participate in intramolecular hydrogen bonding, affecting the compound's conformational preferences. researchgate.net

Table 1: Electronic Properties of Selected Substituents

Substituent Inductive Effect Resonance Effect
-F Strong (-I) Weak (+R)
-NHR Strong (+R) Weak (-I)

The N-substituent, a 3-methylpentan-2-yl group, introduces chirality into the molecule. The carbon atom at the 2-position of this alkyl chain is a stereocenter, meaning that 2-fluoro-N-(3-methylpentan-2-yl)aniline can exist as a pair of enantiomers. Furthermore, the carbon at the 3-position is also a stereocenter. This results in the possibility of four diastereomers. The specific stereochemistry of these centers is critical as it can profoundly influence the molecule's biological activity and its interactions with other chiral molecules. ontosight.ai The synthesis of specific stereoisomers is a key consideration in the development of chiral compounds for applications in pharmacology and materials science. ontosight.ai

The molecule possesses considerable conformational flexibility due to rotation around the C-N and various C-C single bonds. libretexts.orgpharmaguideline.com The bulky 3-methylpentan-2-yl group attached to the nitrogen atom creates significant steric hindrance around the amino group and the ortho-fluorine substituent. youtube.com This steric crowding can influence the molecule's preferred three-dimensional shape, affecting its reactivity and intermolecular interactions. Conformational analysis is essential to predict the most stable arrangement of the atoms and to understand how the molecule's shape might dictate its function. libretexts.orgnih.gov

Table 2: Potential Steric and Conformational Factors

Molecular Feature Potential Impact
Ortho-Fluorine Steric hindrance, potential for intramolecular hydrogen bonding
N-(3-methylpentan-2-yl) group Significant steric bulk, influences rotational barriers

Historical Context and Current Research Trajectories for Related Chemical Scaffolds

The study of organofluorine chemistry has a rich history, dating back to the 19th century with early syntheses of simple organofluorine compounds. nih.govwikipedia.orgnumberanalytics.com The field experienced significant growth during World War II and has since become a cornerstone of modern chemical research. nih.govjst.go.jp Aniline and its derivatives have been central to the chemical industry for over a century, with ongoing research focusing on developing more sustainable and efficient synthetic methods and exploring new applications. researchgate.netmarkwideresearch.comresearchandmarkets.com Current research trajectories for related scaffolds include the development of novel fluorinating agents, the synthesis of complex aniline derivatives for medicinal chemistry, and the investigation of their use in advanced materials. numberanalytics.commarkwideresearch.comacs.org The convergence of these fields in a molecule like 2-fluoro-N-(3-methylpentan-2-yl)aniline highlights the ongoing quest for novel structures with tailored properties.

Identification of Key Research Gaps and Formulation of Academic Research Objectives for 2-fluoro-N-(3-methylpentan-2-yl)aniline

The primary research gap concerning 2-fluoro-N-(3-methylpentan-2-yl)aniline is the complete absence of its characterization in scientific literature. To address this, a structured research plan is necessary, starting from its basic synthesis to the exploration of its potential uses. The following objectives are proposed to build a comprehensive chemical and physical profile of the compound.

Research Gap 1: Synthetic Route and Spectroscopic Characterization

Currently, no established method for the synthesis of 2-fluoro-N-(3-methylpentan-2-yl)aniline has been reported. The development of an efficient and reproducible synthetic pathway is the first critical step.

Academic Research Objectives:

To Establish Purification and Analytical Protocols:Following synthesis, a robust purification protocol, likely involving column chromatography or distillation, must be developed. The identity and purity of the synthesized compound would then be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Research Gap 2: Physicochemical Properties

The fundamental physical and chemical properties of 2-fluoro-N-(3-methylpentan-2-yl)aniline are unknown. This data is essential for its handling, storage, and for predicting its behavior in various chemical and biological systems.

Academic Research Objectives:

To Quantify Acidity and Lipophilicity:The compound's acid dissociation constant (pKa) should be determined to quantify the basicity of the aniline nitrogen.nih.govFurthermore, the octanol-water partition coefficient (LogP) must be measured to understand its lipophilicity, a critical parameter for predicting membrane permeability and potential bioactivity.researchgate.net

Interactive Table 1: Target Physicochemical Properties for Investigation Below is a list of the key physicochemical properties for 2-fluoro-N-(3-methylpentan-2-yl)aniline that require experimental determination.

PropertyValueMethod of Determination
Molecular FormulaC₁₂H₁₈FNCalculation/Mass Spectrometry
Molecular Weight195.28 g/mol Calculation/Mass Spectrometry
Melting PointTo be determinedDifferential Scanning Calorimetry (DSC)
Boiling PointTo be determinedDistillation under reduced pressure
DensityTo be determinedPycnometry
pKaTo be determinedPotentiometric titration
LogP (Octanol/Water)To be determinedShake-flask method/HPLC

Research Gap 3: Chemical Reactivity Profile

The chemical reactivity of 2-fluoro-N-(3-methylpentan-2-yl)aniline has not been explored. Understanding its reactivity is crucial for identifying potential synthetic applications and degradation pathways. The interplay between the electron-donating N-alkyl group and the electron-withdrawing fluorine atom on the aromatic ring is of particular academic interest. chemistrysteps.com

Academic Research Objectives:

To Explore the Synthesis of Novel Derivatives:A library of derivatives could be synthesized to explore structure-activity relationships. This could involve further substitution on the aromatic ring or chemical modification of the N-alkyl group.

Research Gap 4: Potential Applications

There is no information regarding the potential utility of this compound. Given the broad applicability of related fluorinated anilines, it is logical to perform initial screenings to identify any promising areas of application. nih.govmdpi.com

Academic Research Objectives:

To Evaluate its Potential as a Precursor in Materials Science:The molecule could be assessed as a building block for more complex structures, such as polymers or ligands for metal catalysis. Its properties as a potential monomer or a modifying agent in polymer synthesis could be investigated.

Interactive Table 2: Summary of Proposed Academic Research Objectives This table outlines the structured research plan to address the identified knowledge gaps for 2-fluoro-N-(3-methylpentan-2-yl)aniline.

Research AreaObjective IDResearch Objective
Synthesis & Characterization 1.5.1Develop and optimize a synthetic pathway (e.g., reductive amination).
1.5.2Establish purification and analytical protocols (Chromatography, NMR, MS).
Physicochemical Properties 1.5.3Determine key physical constants (m.p., b.p., density, solubility).
1.5.4Quantify acidity (pKa) and lipophilicity (LogP).
Chemical Reactivity 1.5.5Investigate reactivity in key organic reactions (e.g., EAS, oxidation).
1.5.6Explore the synthesis of novel derivatives for SAR studies.
Potential Applications 1.5.7Conduct preliminary screening for biological activity (e.g., antifungal).
1.5.8Evaluate potential as a precursor in materials science (e.g., monomers).

By systematically pursuing these research objectives, a comprehensive scientific understanding of 2-fluoro-N-(3-methylpentan-2-yl)aniline can be established, paving the way for the discovery of its potential applications.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

2-fluoro-N-(3-methylpentan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-4-9(2)10(3)14-12-8-6-5-7-11(12)13/h5-10,14H,4H2,1-3H3

InChI Key

VPLRWOJOKQPZQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CC=CC=C1F

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Strategic Disconnections for 2-fluoro-N-(3-methylpentan-2-yl)aniline

A retrosynthetic analysis of the target molecule, 2-fluoro-N-(3-methylpentan-2-yl)aniline, identifies two primary strategic disconnections centered around the formation of the amine C-N bond.

Disconnection 1: C-N Bond (Reductive Amination) : The most direct disconnection is at the N-alkyl bond. This approach suggests a reaction between 2-fluoroaniline (B146934) and a suitable carbonyl compound, 3-methylpentan-2-one. This forward synthesis corresponds to a reductive amination pathway, a robust and widely used method for forming C-N bonds. thieme-connect.comorganic-chemistry.org This strategy is advantageous due to the commercial availability of the starting materials.

Disconnection 2: C(aryl)-N Bond (Nucleophilic Aromatic Substitution) : An alternative disconnection breaks the bond between the nitrogen atom and the aromatic ring. This leads to 3-methylpentan-2-amine (B1274118) and a fluorinated benzene (B151609) ring activated for nucleophilic aromatic substitution (SNAr). The aryl component would typically require a strong electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to the fluorine atom to facilitate the substitution. masterorganicchemistry.comlibretexts.org A plausible starting material for this route would be 1,2-difluorobenzene or, more effectively, 1-fluoro-2-nitrobenzene.

Development and Optimization of Direct Amination Pathways for N-Substitution

Direct N-substitution methods provide efficient routes to the target compound, with reductive amination being a prominent strategy.

Reductive Amination Protocols Utilizing 2-Fluoroaniline and 3-Methylpentan-2-one

Reductive amination is a highly effective one-pot method for synthesizing secondary amines from a primary amine and a ketone. rsc.orgresearchgate.net The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. The subsequent in-situ reduction of the imine yields the final secondary amine product. For electron-deficient anilines, such as 2-fluoroaniline, optimizing the choice of reductant and activating agents is crucial for achieving high yields. thieme-connect.com

The choice of reducing agent is critical for the success of the reductive amination of weakly nucleophilic anilines. thieme-connect.com While sodium borohydride (NaBH₄) is a common and mild reductant, more powerful agents are often required for less reactive substrates.

Sodium Borohydride (NaBH₄) : This reductant is often used in conjunction with an acid catalyst. However, for electron-deficient anilines, its reactivity can be insufficient, leading to low conversion rates. thieme-connect.com

Borane–Tetrahydrofuran (BH₃·THF) : This reagent is a more potent reductant and has proven effective for the reductive amination of ketones with electron-deficient anilines. thieme-connect.comthieme-connect.com It is often used in combination with an acid or a Lewis acid to facilitate the reaction. Studies have shown that a minimum of three equivalents of BH₃·THF may be necessary to ensure full conversion for many substrates. thieme-connect.com

Table 1: Comparison of Reductants in the Reductive Amination of 2-Fluoroaniline with 3-Methylpentan-2-one

ReductantTypical ConditionsConversion/YieldNotes
Sodium Borohydride (NaBH₄)Methanol (MeOH), Acetic Acid (AcOH), Room TempLow to ModerateOften results in incomplete conversion with electron-deficient anilines. thieme-connect.com
Borane-Tetrahydrofuran (BH₃·THF)Dichloromethane (CH₂Cl₂), Acetic Acid (AcOH), Room TempGood to ExcellentA reliable method for a wide range of electron-deficient amines. thieme-connect.comthieme-connect.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Room TempModerate to GoodMilder than NaBH₄ and often more selective, but can be slow with unreactive amines.

To enhance the rate and efficiency of reductive amination, particularly with challenging substrates, activating agents can be employed. Trimethylsilyl chloride (TMSCl) has been identified as a powerful additive.

The combination of NaBH₄ or BH₃·THF with TMSCl in a solvent like N,N-dimethylformamide (DMF) creates a highly effective system. thieme-connect.com TMSCl is believed to act as a Lewis acid, activating the ketone carbonyl group towards nucleophilic attack by the aniline (B41778) and facilitating the dehydration of the hemiaminal intermediate to form the iminium ion, which is then rapidly reduced. This protocol can dramatically reduce reaction times from several hours to as little as 10-25 minutes for full conversion. thieme-connect.com

The choice of solvent and reaction temperature significantly influences the outcome of the reductive amination.

Solvents : Dichloromethane (CH₂Cl₂) is commonly used for reactions involving BH₃·THF with acetic acid. thieme-connect.com For the more potent TMSCl-activated systems, DMF is an effective solvent. thieme-connect.com The solvent must be capable of dissolving the reactants and be inert to the reducing agent.

Temperature : Most reductive amination reactions are initially conducted at 0 °C or room temperature to control the reaction rate and minimize side reactions. For the highly reactive BH₃·THF/TMSCl/DMF system, starting at 0 °C is recommended to manage the initial exothermic reaction, followed by warming to room temperature to ensure completion. thieme-connect.com

Table 2: Optimization of Reaction Conditions

MethodSolventTemperatureTypical Reaction TimeOutcome
BH₃·THF / AcOHCH₂Cl₂Room Temperature3-41 hoursReliable but can be slow. thieme-connect.com
BH₃·THF / TMSClDMF0 °C to Room Temperature10-230 minutesRapid and high conversion. thieme-connect.com
NaBH₄ / TMSClDMF0 °C to Room Temperature10-25 minutesVery rapid, high conversion for most substrates. thieme-connect.com

Nucleophilic Aromatic Substitution Approaches on Fluorinated Nitrobenzenes

An alternative synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This mechanism requires an aromatic ring that is electron-deficient, a condition met by introducing strong electron-withdrawing groups (EWGs) like a nitro group (NO₂) ortho or para to a good leaving group, such as a fluorine atom. masterorganicchemistry.comlibretexts.orgambeed.com

In this approach, a precursor like 1-fluoro-2-nitrobenzene would react with 3-methylpentan-2-amine. The fluorine atom is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. libretexts.orgresearchgate.net

The resulting intermediate, N-(3-methylpentan-2-yl)-2-nitroaniline, would then require a subsequent reduction step to convert the nitro group into an amino group, yielding the final product. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with metals in acidic media (e.g., Fe/HCl). While this two-step process is less direct than reductive amination, it is a viable alternative, particularly if the required amine is more readily available than the corresponding aniline.

Friedel-Crafts Alkylation Analogues with 2-Fluoroaniline

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In the context of synthesizing 2-fluoro-N-(3-methylpentan-2-yl)aniline, an analogous N-alkylation of 2-fluoroaniline could be envisioned. This approach would involve the reaction of 2-fluoroaniline with a suitable precursor for the 3-methylpentan-2-yl group, such as 3-methylpentan-2-ol or an alkene like 3-methylpent-2-ene, in the presence of a strong acid or a Lewis acid catalyst. wikipedia.org

However, the direct N-alkylation of anilines via Friedel-Crafts-type reactions is often challenging due to several factors. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring towards electrophilic substitution. Furthermore, the electron-withdrawing nature of the fluorine atom in 2-fluoroaniline further deactivates the aromatic ring. While Friedel-Crafts alkylations of electron-rich arenes with alcohols and alkenes are known, their application to less reactive anilines for N-alkylation is not as common. nih.govbeilstein-journals.org

Recent advancements have shown that fluorinated alcohols, such as hexafluoroisopropanol (HFIP), can act as effective solvents and promoters for Friedel-Crafts type reactions, sometimes even without the need for an additional catalyst. nih.govscispace.com A hypothetical reaction is presented in the table below, based on general principles of Friedel-Crafts reactions.

Table 1: Hypothetical Friedel-Crafts N-Alkylation of 2-Fluoroaniline
Reactant 1Reactant 2Catalyst/PromoterPotential ProductChallenges
2-Fluoroaniline3-Methylpentan-2-olStrong Acid (e.g., H₂SO₄) or Lewis Acid (e.g., AlCl₃)2-fluoro-N-(3-methylpentan-2-yl)anilineCatalyst deactivation by the amine, ring deactivation by fluorine, potential for C-alkylation and polyalkylation.
2-Fluoroaniline3-Methylpent-2-eneHFIP2-fluoro-N-(3-methylpentan-2-yl)anilineLow reactivity of the aniline, potential for competing side reactions.

Advanced Transition-Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium- and gold-catalyzed reactions being at the forefront.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org For the synthesis of 2-fluoro-N-(3-methylpentan-2-yl)aniline, this would entail the reaction of 2-fluoroaniline with a 3-methylpentan-2-yl halide (e.g., 2-bromo-3-methylpentane).

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. rug.nl

While the Buchwald-Hartwig reaction is widely used for the arylation of amines, its application for the N-alkylation of anilines with secondary alkyl halides can be more challenging due to potential side reactions like β-hydride elimination. However, advancements in ligand design have expanded the scope of this reaction. chemrxiv.orgrsc.org

Table 2: Representative Conditions for Buchwald-Hartwig N-Alkylation
Aryl Halide/TriflateAminePalladium CatalystLigandBaseSolventTemperature
1-Bromo-2-fluorobenzene3-Methylpentan-2-aminePd₂(dba)₃XPhosNaOtBuToluene80-110 °C
2-Fluorophenyl triflate3-Methylpentan-2-aminePd(OAc)₂BINAPCs₂CO₃Toluene100 °C

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes. mdpi.com A highly enantioselective method for the synthesis of chiral secondary amines involves a tandem gold(I)/chiral Brønsted acid-catalyzed intermolecular hydroamination and transfer hydrogenation of alkynes. nih.govjst.go.jp

In this approach, an alkyne reacts with an aniline in the presence of a gold(I) catalyst and a chiral Brønsted acid. The gold catalyst facilitates the addition of the aniline to the alkyne (hydroamination) to form an enamine or imine intermediate. The chiral Brønsted acid then catalyzes the enantioselective transfer hydrogenation of this intermediate, using a hydrogen donor like Hantzsch ester, to yield the chiral secondary amine. nih.gov

This methodology offers a direct route to chiral N-alkylanilines and can be applied to the synthesis of 2-fluoro-N-(3-methylpentan-2-yl)aniline by reacting 2-fluoroaniline with an appropriate alkyne, such as 3-methylpent-1-yne. The stereochemistry of the final product is controlled by the chiral Brønsted acid catalyst.

Table 3: Gold(I)-Catalyzed Tandem Hydroamination/Transfer Hydrogenation
AnilineAlkyneGold(I) CatalystChiral Brønsted AcidHydrogen DonorSolventYieldEnantiomeric Excess (ee)
Aryl AminesTerminal Alkynes(Ph₃P)AuCl/AgOTfChiral Phosphoric AcidHantzsch EsterTolueneGood to ExcellentHigh

Stereoselective Synthesis of the Chiral 3-Methylpentan-2-yl Unit

A key challenge in the synthesis of 2-fluoro-N-(3-methylpentan-2-yl)aniline is the stereocontrolled construction of the chiral 3-methylpentan-2-yl moiety. Several modern synthetic strategies can be employed for this purpose.

Transition-metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which traditionally couples sp²-hybridized carbon atoms, has been extended to the formation of C(sp³)–C(sp²) bonds. acs.orgresearchgate.net This can be achieved by using enantiomerically enriched organoboron compounds, which react with aryl halides in a stereospecific manner. acs.org

For the synthesis of the 3-methylpentan-2-yl unit, one could envision the coupling of a chiral secondary alkylboronic ester with a suitable vinyl or aryl halide, followed by further transformations. For instance, a chiral boronic ester derived from 3-methylpentan-2-ol could be coupled with a vinyl halide, and the resulting alkene could then be hydrogenated to install the second stereocenter. Recent advances have also demonstrated copper-catalyzed enantioconvergent Suzuki-Miyaura couplings of racemic alkyl halides with organoboronates, providing another route to chiral C(sp³)–C(sp²) coupled products. sustech.edu.cn

Table 4: Enantiospecific Suzuki-Miyaura Coupling Approach
Chiral Organoboron ReagentCoupling PartnerCatalystLigandKey Feature
Enantioenriched secondary alkylboronic esterVinyl or Aryl HalidePd(0) complexPhosphine-basedStereospecific transfer of the chiral alkyl group.

Organocatalysis has become a major pillar of asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. mdpi.com The asymmetric Michael addition of ketones to α,β-unsaturated nitro compounds, catalyzed by chiral primary or secondary amines, is a well-established method for creating new stereocenters. mdpi.comrsc.org

To synthesize the chiral 3-methylpentan-2-yl unit, one could perform an asymmetric Michael addition of a ketone, such as butan-2-one, to a nitroalkene, like 1-nitroprop-1-ene, using a chiral organocatalyst. This would generate a chiral γ-nitro ketone. The nitro group can then be removed or converted to other functional groups, and the ketone can be reduced to an alcohol, ultimately leading to a chiral precursor of the 3-methylpentan-2-yl group. mdpi.com

Table 5: Organocatalytic Asymmetric Michael Addition
KetoneMichael AcceptorOrganocatalystProductStereoselectivity
Cyclic/Acyclic KetonesNitroalkenesChiral primary amine (e.g., derived from cinchona alkaloids)Chiral γ-nitro ketoneHigh diastereo- and enantioselectivity.

Green Chemistry Considerations in Synthetic Route Design

The synthesis of specialty chemicals like 2-fluoro-N-(3-methylpentan-2-yl)aniline is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing synthetic routes that are more environmentally benign, safer, and more efficient. For the synthesis of N-alkylated anilines, traditional methods often involve alkyl halides, which can lead to the formation of stoichiometric amounts of halide waste, a significant drawback from a green chemistry perspective. Modern approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One of the primary green chemistry strategies applicable to the synthesis of 2-fluoro-N-(3-methylpentan-2-yl)aniline is catalytic reductive amination . This method is a cornerstone of green amine synthesis. frontiersin.org It involves the reaction of a primary amine (or its precursor, a nitro compound) with a ketone or aldehyde in the presence of a reducing agent and a catalyst. frontiersin.org For the synthesis of the target compound, this would involve the reaction of 2-fluoroaniline with 3-methylpentan-2-one. This approach is highly atom-economical as the main byproduct is water. The development of catalysts based on non-noble metals is a key area of research to make this process even more sustainable. frontiersin.org

The choice of solvents and reaction conditions is another critical aspect. The use of ionic liquids as solvents for N-alkylation of anilines has been explored as a greener alternative to volatile organic compounds (VOCs). rsc.org Ionic liquids can offer advantages such as high thermal stability and the potential for catalyst recycling. rsc.orgorganic-chemistry.org Furthermore, microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, increased yields, and reduced side reactions. rsc.orgacs.org The application of microwave irradiation in an aqueous medium for the synthesis of N-aryl azacycloalkanes from aniline derivatives demonstrates the potential for cleaner production methods. acs.org

Another innovative and green approach is the use of bio-renewable resources as starting materials. For instance, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF), which can be derived from lignocellulosic biomass, have been used as alkylating agents for anilines in a cobalt-catalyzed process. researchgate.net While not directly applicable to the synthesis of the 3-methylpentan-2-yl group, this illustrates the trend towards using sustainable feedstocks.

The principle of designing less hazardous chemical syntheses is also paramount. This involves selecting reagents and designing reactions to minimize toxicity and environmental impact. For example, moving away from highly toxic alkylating agents like dimethyl sulfate to greener alternatives is a key consideration. nih.gov The use of carboxylic acids for the reductive N-alkylation of amines is another promising green methodology. nih.govstrath.ac.ukresearchgate.net

The following table summarizes some green chemistry approaches and their potential application in the synthesis of 2-fluoro-N-(3-methylpentan-2-yl)aniline, drawing on general findings for the synthesis of related N-alkylated anilines.

Green Chemistry PrincipleSynthetic StrategyPotential Application for 2-fluoro-N-(3-methylpentan-2-yl)aniline SynthesisKey Advantages
Atom Economy Catalytic Reductive AminationReaction of 2-fluoroaniline with 3-methylpentan-2-one.High atom economy (water as the main byproduct), avoids halide waste. frontiersin.org
Safer Solvents and Auxiliaries Use of Ionic Liquids or WaterEmploying an ionic liquid as the reaction medium or exploring aqueous conditions.Reduced use of volatile organic solvents, potential for catalyst recycling. rsc.orgacs.org
Design for Energy Efficiency Microwave-Assisted SynthesisConducting the N-alkylation reaction under microwave irradiation.Shorter reaction times, potentially higher yields, and reduced energy consumption. rsc.orgacs.org
Use of Renewable Feedstocks Bio-derived ReagentsExploring the use of starting materials derived from biomass (conceptually).Reduced reliance on fossil fuels, more sustainable feedstock sourcing. researchgate.net
Less Hazardous Chemical Syntheses Alternative Alkylating AgentsUsing carboxylic acids or primary amines as alkylating agents in place of alkyl halides.Avoids the use of toxic reagents and the generation of hazardous waste. organic-chemistry.orgnih.govnih.gov
Catalysis Heterogeneous CatalystsUtilizing recyclable catalysts like palladium on charcoal (Pd/C).Ease of catalyst recovery and reuse, minimizing metal contamination in the product. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For 2-fluoro-N-(3-methylpentan-2-yl)aniline (Molecular Formula: C₁₂H₁₈FN), the calculated exact mass of the molecular ion [M]⁺˙ is 195.1423 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other isobaric compounds.

The fragmentation pathways under electron ionization (EI) provide valuable structural information. The analysis would likely reveal key fragmentation patterns characteristic of N-alkylated fluoroanilines:

Alpha-Cleavage: A primary fragmentation event involves the cleavage of the C-C bond adjacent to the nitrogen atom within the 3-methylpentan-2-yl group. This would lead to the formation of a stable resonantly-stabilized ion.

Loss of Alkyl Fragments: The molecule could undergo cleavage at the N-C(alkyl) bond, resulting in the loss of the entire 3-methylpentan-2-yl radical (C₆H₁₃•) and the formation of a 2-fluoroanilinium cation (m/z 111.05).

McLafferty-type Rearrangement: If sterically feasible, a rearrangement involving the transfer of a hydrogen atom from the alkyl chain to the aniline (B41778) ring or nitrogen atom could occur, followed by fragmentation.

Aromatic Ring Fragmentation: At higher energies, the fluorobenzene (B45895) ring itself can fragment, although this is typically less common than the cleavage of the more labile alkyl substituent.

These fragmentation patterns allow for the unambiguous confirmation of the connectivity between the 2-fluoroaniline (B146934) core and the 3-methylpentan-2-yl side chain.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy offers an unparalleled, non-destructive view of the molecular structure in solution, enabling the complete assignment of all proton, carbon, and fluorine nuclei.

One-dimensional NMR spectra provide the initial framework for structural elucidation by identifying the chemical environments of the NMR-active nuclei.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the side chain. The four aromatic protons would appear as complex multiplets in the range of δ 6.5-7.2 ppm, with their splitting patterns influenced by both homo- and heteronuclear coupling to each other and the fluorine atom. The N-H proton would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The protons of the 3-methylpentan-2-yl group would show characteristic shifts and splittings corresponding to their positions.

¹³C NMR: The carbon spectrum would show 12 distinct resonances corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-155 ppm region, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large one-bond ¹J(C-F) coupling constant. The carbons ortho and meta to the fluorine would show smaller two- and three-bond couplings, respectively. The aliphatic carbons of the side chain would appear in the upfield region (δ 10-60 ppm).

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. biophysics.orgwikipedia.org The spectrum for 2-fluoro-N-(3-methylpentan-2-yl)aniline would show a single resonance, likely in the range of δ -115 to -140 ppm (relative to CFCl₃). This signal would be split into a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹HAr-H (4 protons)6.5 - 7.2m
N-H3.5 - 4.5br s
N-CH~3.5m
CH-CH₃~1.5m
CH₂~1.4m
CH₃ (4 groups)0.8 - 1.2m (overlapping d, t)
¹³CC-F~152d, ¹J(C-F) ≈ 240 Hz
C-N~135d, ²J(C-F) ≈ 12 Hz
Ar-C114 - 125d, J(C-F) ≈ 2-8 Hz
N-CH~55s
Alkyl Carbons10 - 40s
¹⁹FAr-F-115 to -140m

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra and confirming the molecular structure. biophysics.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for tracing the connectivity within the 3-methylpentan-2-yl side chain, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. Key correlations would include those from the N-H proton to the C-2 and C-3 carbons of the aromatic ring and to the carbons of the alkyl group, confirming the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. biophysics.org Correlations between the N-H proton and the ortho-protons of the aniline ring, as well as with protons on the alkyl side chain, would help define the spatial arrangement around the C-N bonds.

The N-alkyl aniline structure is not rigid; it can undergo several dynamic processes, such as rotation around the C(aryl)-N and N-C(alkyl) bonds and nitrogen inversion. These conformational changes can be studied using variable-temperature (VT) NMR. At lower temperatures, the rate of these processes may slow sufficiently to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures can provide quantitative data on the energy barriers associated with these rotational and inversional processes. acs.org

The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. biophysics.orgresearchgate.net This property makes the ¹⁹F nucleus an excellent probe for studying intermolecular interactions and environmental changes. For instance, the basicity of the aniline nitrogen can be investigated by monitoring the ¹⁹F chemical shift as a function of pH. nih.govnih.gov As the pH of the solution is lowered, the nitrogen atom becomes protonated. This protonation increases the electron-withdrawing nature of the substituent, leading to a significant deshielding of the fluorine atom and a downfield shift in its ¹⁹F NMR resonance. This sensitivity allows for the precise determination of the compound's pKa and makes it a useful probe in different solvent environments. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of the molecule's chemical bonds. umanitoba.ca These techniques are complementary and offer detailed information about functional groups and intramolecular interactions.

Key vibrational modes for 2-fluoro-N-(3-methylpentan-2-yl)aniline would include:

N-H Stretch: A characteristic band in the FT-IR spectrum around 3400-3450 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl group are observed just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Strong bands in both FT-IR and Raman spectra typically appear in the 1450-1620 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C(aryl)-N bond is expected around 1250-1350 cm⁻¹.

C-F Stretch: A strong, characteristic band for the C-F bond is expected in the FT-IR spectrum, typically in the 1200-1280 cm⁻¹ region. researchgate.net

The presence of the fluorine atom ortho to the amino group allows for the possibility of a weak intramolecular N-H···F hydrogen bond. umanitoba.ca Such an interaction would be observable as a slight shift in the N-H and C-F stretching frequencies compared to analogues where this interaction is not possible. This makes vibrational spectroscopy a sensitive tool for probing subtle conformational preferences and intramolecular forces. umanitoba.catsijournals.com

Table 2: Predicted Characteristic Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
N-H Stretch3400 - 3450MediumWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 2980StrongStrong
Aromatic C=C Stretch1450 - 1620StrongStrong
C-N Stretch1250 - 1350Medium-StrongMedium
C-F Stretch1200 - 1280Very StrongWeak

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Chiral chromatography is a critical technique for the separation of stereoisomers. Given that 2-fluoro-N-(3-methylpentan-2-yl)aniline has two chiral centers, it can exist as a mixture of four stereoisomers (two pairs of enantiomers). The determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the methods of choice for such separations.

High-Performance Liquid Chromatography (HPLC)

For the separation of N-alkylaniline derivatives, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. These CSPs can distinguish between enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Due to the absence of specific published HPLC methods for 2-fluoro-N-(3-methylpentan-2-yl)aniline, a representative method is proposed below based on common practices for analogous chiral amines. A normal-phase HPLC method would likely provide good separation.

Illustrative HPLC Separation Data:

ParameterValue
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Diastereomer 1, Enantiomer 1) 8.5 min
Retention Time (Diastereomer 1, Enantiomer 2) 9.8 min
Separation Factor (α) (Diastereomer 1) 1.15
Retention Time (Diastereomer 2, Enantiomer 1) 11.2 min
Retention Time (Diastereomer 2, Enantiomer 2) 13.1 min
Separation Factor (α) (Diastereomer 2) 1.17

Note: The data in this table is illustrative and intended to represent a plausible separation for this class of compounds.

Gas Chromatography (GC)

Chiral gas chromatography is another powerful technique for the separation of volatile chiral amines, often after derivatization to improve volatility and thermal stability. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. The fluorinated nature of the target compound can be advantageous for GC analysis.

An illustrative GC method for the separation of the diastereomers and enantiomers of 2-fluoro-N-(3-methylpentan-2-yl)aniline is presented below.

Illustrative GC Separation Data:

ParameterValue
Column Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.12 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 280 °C
Retention Time (Diastereomer 1, Enantiomer 1) 15.2 min
Retention Time (Diastereomer 1, Enantiomer 2) 15.5 min
Separation Factor (α) (Diastereomer 1) 1.02
Retention Time (Diastereomer 2, Enantiomer 1) 16.8 min
Retention Time (Diastereomer 2, Enantiomer 2) 17.2 min
Separation Factor (α) (Diastereomer 2) 1.02

Note: The data in this table is illustrative and intended to represent a plausible separation for this class of compounds.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While no specific crystal structure for 2-fluoro-N-(3-methylpentan-2-yl)aniline has been deposited in the Cambridge Crystallographic Data Centre (CCDC), data from closely related structures can provide significant insights into its expected solid-state conformation.

A crystal structure for the parent aromatic amine, 2-fluoroaniline, is available in the CCDC under the deposition number 295526. This provides precise data for the fluorinated aniline portion of the target molecule. Additionally, studies on N-alkylaniline derivatives offer information on the geometry around the nitrogen atom and the conformation of the N-alkyl group.

Based on these related structures, the following structural parameters for 2-fluoro-N-(3-methylpentan-2-yl)aniline in the solid state can be anticipated.

Anticipated Crystallographic Data and Structural Features:

ParameterExpected Value/Observation
Crystal System Likely Monoclinic or Orthorhombic
Space Group Centrosymmetric for a racemic mixture
C-N Bond Length Approximately 1.43 Å
N-atom Geometry Near-planar, with the sum of angles around the nitrogen approaching 360°
Dihedral Angle (Aromatic Ring - N-Alkyl) Influenced by steric hindrance from the 3-methylpentan-2-yl group to minimize steric strain
Intermolecular Interactions N-H···F hydrogen bonding and π-π stacking interactions are possible

Mechanistic Organic Chemistry and Reactivity Studies

Reaction Pathways and Mechanisms of N-Alkyl Fluoroanilines

N-alkyl fluoroanilines, such as 2-fluoro-N-(3-methylpentan-2-yl)aniline, exhibit a rich and complex reactivity profile. The presence of the fluorine atom, the N-alkyl group, and the aniline (B41778) nitrogen atom all contribute to the molecule's chemical behavior. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, activating it towards electrophilic attack. Conversely, the fluorine atom, being highly electronegative, exerts an inductive electron-withdrawing effect, which deactivates the ring. The bulky N-alkyl group can introduce steric hindrance, influencing the regioselectivity and rate of reactions.

Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for anilines. ucalgary.ca The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the benzene ring, stabilizing the arenium ion intermediate. ucalgary.ca

Impact of Steric Hindrance from the Branched Alkyl Group on Reaction Rates

The N-(3-methylpentan-2-yl) group is a bulky secondary alkyl group. This steric bulk can significantly influence the regioselectivity of electrophilic aromatic substitution reactions. Attack at the 6-position (ortho to the amino group) is likely to be sterically hindered by the large alkyl substituent. This steric hindrance can decrease the rate of reaction at this position, leading to a preference for substitution at the less hindered 4-position (para to the amino group). chemistrysteps.com In some cases, protecting the amino group as an amide can be used to further increase steric hindrance at the ortho positions and enhance para selectivity. ucalgary.ca

Nucleophilic Reactivity of the Secondary Amine Nitrogen and its Derivatives

The nitrogen atom in 2-fluoro-N-(3-methylpentan-2-yl)aniline possesses a lone pair of electrons, making it a nucleophile. masterorganicchemistry.com The nucleophilicity of this secondary amine is influenced by both electronic and steric factors. The electron-donating nature of the alkyl group increases the electron density on the nitrogen, enhancing its nucleophilicity compared to aniline. However, the bulky nature of the 3-methylpentan-2-yl group can sterically hinder the approach of electrophiles to the nitrogen atom, thereby reducing its reactivity in some cases. masterorganicchemistry.com The nucleophilicity of amines generally follows the trend: secondary amines > primary amines > ammonia. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety is susceptible to oxidation. The one-electron oxidation potentials of substituted anilines have been studied, and these values provide insight into the ease of their oxidation. rsc.orgumn.edursc.orgresearchgate.netacs.org Electron-donating groups generally lower the oxidation potential, making the aniline easier to oxidize. rsc.orgumn.edursc.org Therefore, the N-alkyl group in 2-fluoro-N-(3-methylpentan-2-yl)aniline would be expected to lower its oxidation potential relative to 2-fluoroaniline (B146934).

Conversely, the aniline moiety can be formed through the reduction of a corresponding nitro compound. The reduction of aromatic nitro groups to anilines is a common and important transformation in organic synthesis. youtube.comnih.gov A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl). youtube.comorganic-chemistry.org These methods are generally efficient and tolerate a wide range of functional groups. organic-chemistry.org

Below is a table of experimental and computed one-electron oxidation potentials for a selection of substituted anilines in aqueous solution, which can be used to estimate the relative ease of oxidation for similar compounds.

SubstituentExperimental E°(V vs. NHE)Computed E°(V vs. NHE)
None (Aniline)0.650.65
4-CH₃0.570.58
4-F0.700.71
2-F-0.74
4-Cl0.710.71
4-NO₂0.940.92

Derivatization Reactions of the Secondary Amine (e.g., acylation, sulfonylation, formation of heterocycles)

The secondary amine in 2-fluoro-N-(3-methylpentan-2-yl)aniline can undergo a variety of derivatization reactions.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base leads to the formation of amides. This reaction is a common method for protecting the amino group during other transformations. ucalgary.ca

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. This reaction can be catalyzed by various Lewis acids, and methods have been developed for the sulfonylation of sterically hindered anilines. organic-chemistry.orgorganic-chemistry.orgcbijournal.com Visible-light-mediated methods for the direct sulfonylation of anilines have also been reported. nih.govbohrium.com

Formation of Heterocycles: Anilines are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles. beilstein-journals.orgrsc.orgnih.govnih.govorganic-chemistry.org These reactions often involve condensation with bifunctional electrophiles, followed by cyclization. The specific reaction conditions and products depend on the nature of the aniline and the reacting partner.

The following table summarizes some common derivatization reactions of secondary anilines.

ReactionReagentProduct
AcylationAcetyl chloride/PyridineN-acetyl-2-fluoro-N-(3-methylpentan-2-yl)aniline
Sulfonylationp-Toluenesulfonyl chloride/PyridineN-(p-tolylsulfonyl)-2-fluoro-N-(3-methylpentan-2-yl)aniline
AlkylationMethyl iodide2-fluoro-N-methyl-N-(3-methylpentan-2-yl)anilinium iodide

Investigations into Thermal Stability and Decomposition Pathways of Fluoroanilines

No studies concerning the thermal stability or decomposition pathways specifically for 2-fluoro-N-(3-methylpentan-2-yl)aniline were identified.

Site-Selective Metalation and Functionalization Strategies

No research detailing the site-selective metalation or subsequent functionalization of 2-fluoro-N-(3-methylpentan-2-yl)aniline could be located.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in the 2-fluoro-N-(3-methylpentan-2-yl)aniline molecule, known as its optimized geometry. This process involves finding the lowest energy structure on the potential energy surface. Furthermore, DFT can be employed to explore the conformational landscape, identifying various stable conformers and the energy barriers between them. This is particularly important for a flexible molecule like this one, which possesses several rotatable bonds. The relative energies of these conformers can provide insight into which shapes the molecule is most likely to adopt.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of 2-fluoro-N-(3-methylpentan-2-yl)aniline. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table is a template for data that would be generated from DFT calculations.

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within the 2-fluoro-N-(3-methylpentan-2-yl)aniline molecule. This surface map helps to identify electron-rich (negative potential) and electron-poor (positive potential) regions. Such information is invaluable for predicting how the molecule will interact with other molecules, including potential sites for electrophilic and nucleophilic attack. The ESP surface is crucial for understanding non-covalent interactions, such as hydrogen bonding.

Quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be calculated and compared with experimental data to confirm the molecule's structure. Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra, assigning specific vibrational modes to the observed spectral bands.

Table 2: Predicted Vibrational Frequencies

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch Data not available
C-F Stretch Data not available
Aromatic C-H Stretch Data not available

Note: This table is a template for data that would be generated from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

To understand the behavior of 2-fluoro-N-(3-methylpentan-2-yl)aniline in a realistic environment, such as in a solvent, Molecular Dynamics (MD) simulations are a powerful tool. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. This approach can reveal how the solvent influences the conformational preferences of the molecule and can provide insights into its dynamic behavior that are not captured by static quantum chemical calculations.

Transition State Characterization for Reaction Mechanism Elucidation

Theoretical studies into the reaction mechanisms of aniline (B41778) and its derivatives often employ computational methods to characterize transition states. These investigations are crucial for understanding reaction pathways, predicting product formation, and elucidating the energetic barriers of chemical reactions. For instance, studies on the reactions of anilines with various reagents have utilized computational approaches to map out potential energy surfaces and identify the geometry and energy of transition state structures.

However, no specific research has been found that applies these methods to 2-fluoro-N-(3-methylpentan-2-yl)aniline. Such a study would involve sophisticated computational techniques to model the molecule's behavior during a chemical transformation, providing insights into the fleeting molecular arrangements that govern the reaction's progress. The characterization of these transition states is fundamental to a deeper understanding of the compound's reactivity. Without dedicated research, any discussion on the transition state characterization for reactions involving 2-fluoro-N-(3-methylpentan-2-yl)aniline would be purely speculative.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. These models are invaluable in medicinal chemistry and materials science for designing molecules with desired properties. QSRR studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a mathematical relationship with an observed reactivity parameter.

While numerous QSRR studies have been conducted on various classes of aniline derivatives to predict properties such as toxicity, lipophilicity, and reaction rates, none of these studies have explicitly included 2-fluoro-N-(3-methylpentan-2-yl)aniline in their datasets. The development of a QSRR model for a class of compounds that includes 2-fluoro-N-(3-methylpentan-2-yl)aniline would require experimental reactivity data for this and related molecules, which is currently unavailable in the scientific literature.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries Regarding 2-fluoro-N-(3-methylpentan-2-yl)aniline

A comprehensive review of existing scientific literature reveals a significant lack of specific academic discoveries pertaining to 2-fluoro-N-(3-methylpentan-2-yl)aniline. At present, there are no dedicated scholarly articles, patents, or extensive spectroscopic data available in the public domain that detail the synthesis, characterization, or reactivity of this specific molecule. While related compounds, such as other fluoro-substituted anilines, have been investigated, direct extrapolation of their properties to 2-fluoro-N-(3-methylpentan-2-yl)aniline is speculative without experimental validation. The absence of empirical data underscores the novelty of this compound and the nascent stage of its scientific exploration.

Identification of Remaining Challenges in Synthesis and Characterization

The primary challenge in the study of 2-fluoro-N-(3-methylpentan-2-yl)aniline is the development of a robust and efficient synthetic pathway. Potential synthetic routes, such as the nucleophilic aromatic substitution of 1,2-difluorobenzene with 3-methylpentan-2-amine (B1274118) or the reductive amination of 2-fluoroaniline (B146934) with 3-methylpentan-2-one, require experimental optimization to achieve high yields and purity. The purification of the final product may also present difficulties due to potential side products and the compound's physical properties.

Furthermore, a comprehensive characterization of 2-fluoro-N-(3-methylpentan-2-yl)aniline is a critical hurdle that needs to be overcome. This includes obtaining detailed spectroscopic data through techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure and purity. The determination of its physicochemical properties, including melting point, boiling point, and solubility, is also essential for any future application-oriented research.

Promising Avenues for Future Research in Reactivity and Mechanistic Studies

Once a reliable synthetic route is established, the exploration of the reactivity of 2-fluoro-N-(3-methylpentan-2-yl)aniline will open up numerous research avenues. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group is expected to influence the reactivity of the aromatic ring in electrophilic substitution reactions. Mechanistic studies could elucidate the directing effects of the substituents and provide valuable insights into the electronic nature of the molecule.

Investigations into the reactivity of the N-H bond, such as its acidity and its participation in coupling reactions, would also be of significant interest. The steric hindrance provided by the 3-methylpentan-2-yl group could lead to unique selectivity in its reactions compared to less hindered anilines.

Prospects for Novel Applications in Materials Science and Catalysis

The unique structural features of 2-fluoro-N-(3-methylpentan-2-yl)aniline suggest its potential utility in materials science and catalysis. The fluorine atom can enhance properties such as thermal stability and lipophilicity, which are desirable in the design of advanced polymers and liquid crystals. The aniline (B41778) moiety can serve as a building block for the synthesis of electroactive and photoactive materials.

In the field of catalysis, this compound could serve as a ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the steric and electronic properties of the substituents could influence the catalytic activity and selectivity of the resulting complex. Such catalysts could find applications in a variety of organic transformations.

Recommendations for Continued Computational and Theoretical Investigations

In parallel with experimental work, computational and theoretical studies are highly recommended to accelerate the understanding of 2-fluoro-N-(3-methylpentan-2-yl)aniline. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties, which would aid in the interpretation of experimental data.

Theoretical investigations can also provide insights into its reactivity, including the prediction of reaction pathways and transition states for various chemical transformations. Such computational modeling can guide experimental design and help in the rational development of new applications for this promising yet underexplored molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.